

Hsd17B13-IN-35 binding affinity and kinetics

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Compound of Interest

Compound Name: *Hsd17B13-IN-35*

Cat. No.: *B12364836*

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An In-Depth Technical Guide on the Binding Affinity and Kinetics of **Hsd17B13-IN-35**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it an attractive therapeutic target for the development of novel inhibitors.[3][4] **Hsd17B13-IN-35** is a potent, novel inhibitor of HSD17B13. This document provides a comprehensive technical overview of the binding characteristics of **Hsd17B13-IN-35**, including its binding affinity and a representative experimental protocol for its characterization.

Binding Affinity of Hsd17B13-IN-35

Hsd17B13-IN-35, also referred to as compound 76, has been identified as a potent inhibitor of HSD17B13.[5][6][7] The available quantitative data on its binding affinity is summarized in the table below.

Compound	Parameter	Value	Substrate Used	Source
Hsd17B13-IN-35	IC50	< 0.1 μ M	Estradiol	[5][6][7]

Note: At present, detailed binding kinetics data (such as K_d , k_{on} , and k_{off}) for **Hsd17B13-IN-35** are not publicly available. The provided IC_{50} value is based on initial characterizations.

Experimental Protocols

While the specific experimental protocol used for the determination of the IC_{50} of **Hsd17B13-IN-35** has not been detailed in publicly accessible literature, a representative biochemical assay protocol for assessing the potency of HSD17B13 inhibitors is described below. This protocol is based on common methodologies used in the field for similar enzymes.

Representative Protocol: In Vitro Biochemical Assay for HSD17B13 Inhibition (IC_{50} Determination)

1. Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound (e.g., **Hsd17B13-IN-35**) against recombinant human HSD17B13 enzyme.

2. Materials and Reagents:

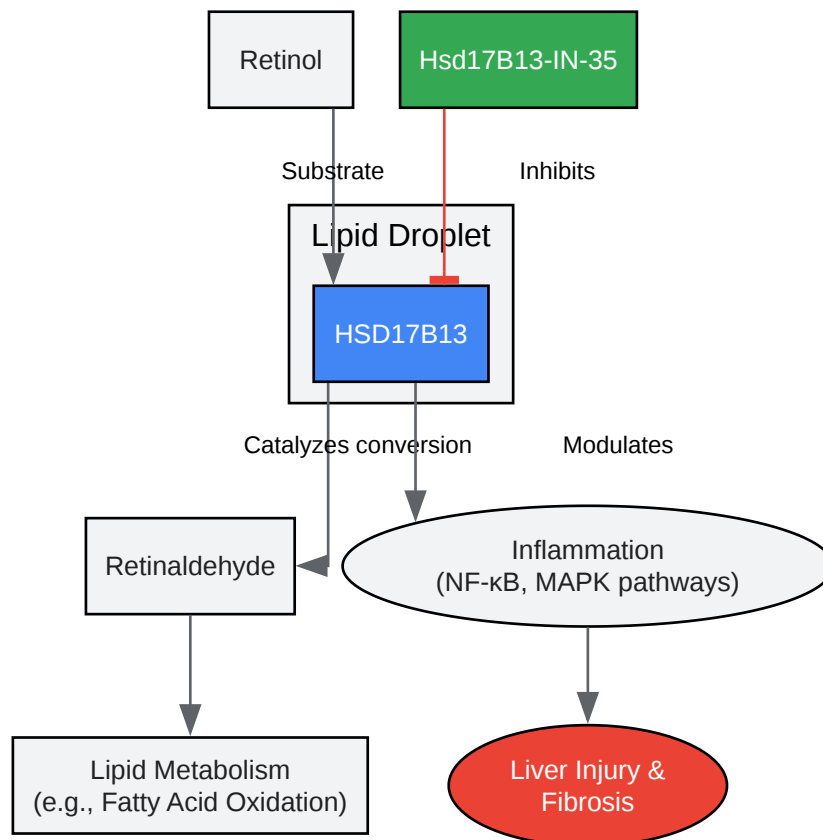
- Recombinant human HSD17B13 protein
- Substrate: Estradiol
- Cofactor: NAD⁺
- Test Compound (**Hsd17B13-IN-35**)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
- Detection Reagent (e.g., a fluorescent or luminescent reagent that measures NADH production)
- 384-well assay plates
- Plate reader capable of detecting the signal from the chosen detection reagent

3. Assay Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Hsd17B13-IN-35** in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
- **Enzyme and Cofactor Preparation:** Prepare a solution of recombinant HSD17B13 and NAD⁺ in the assay buffer.
- **Assay Reaction:**
 - Add the diluted test compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
 - Add the enzyme and cofactor solution to all wells.
 - Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme. .
 - Initiate the enzymatic reaction by adding the estradiol substrate solution to all wells.
- **Signal Detection:**
 - Allow the enzymatic reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
 - Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of NADH produced.
 - Measure the signal using a compatible plate reader.
- **Data Analysis:**
 - Normalize the data using the vehicle control (100% activity) and a control with a known potent inhibitor or no enzyme (0% activity).
 - Plot the normalized percent inhibition against the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

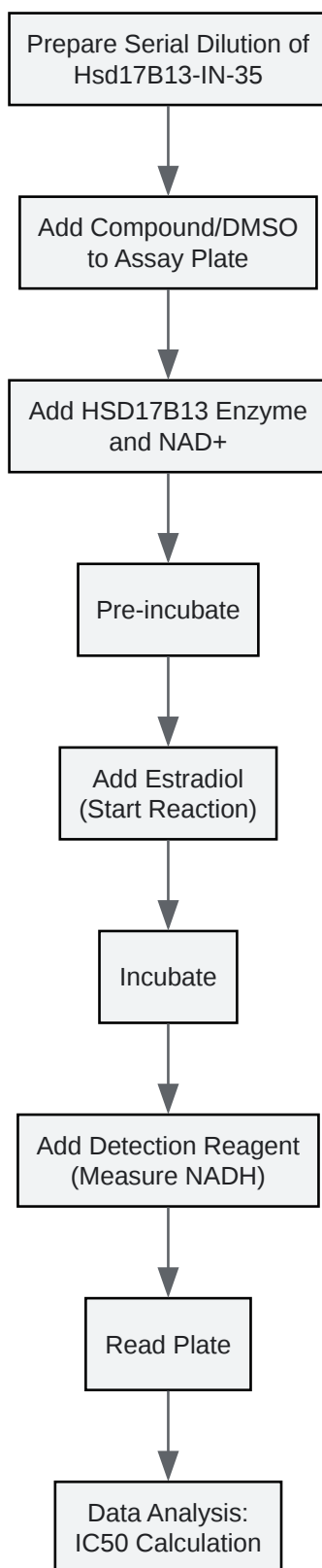
Signaling Pathway



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Caption: HSD17B13 signaling and point of inhibition.

Experimental Workflow



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Caption: Workflow for IC50 determination of **Hsd17B13-IN-35**.

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